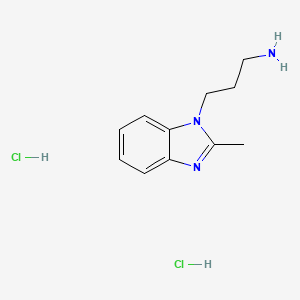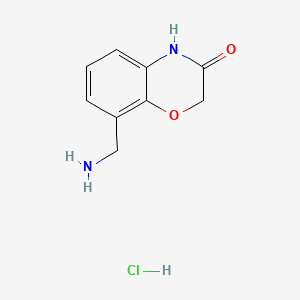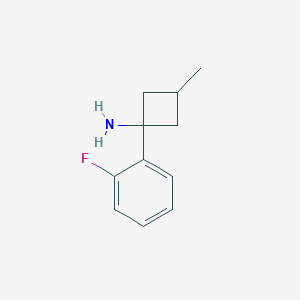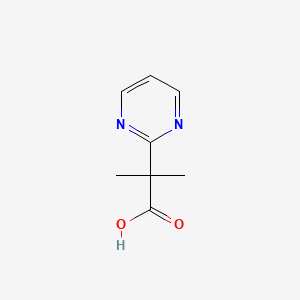![molecular formula C12H19ClN2 B13583746 Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})aminehydrochloride](/img/structure/B13583746.png)
Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})aminehydrochloride is a compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a methylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})aminehydrochloride typically involves the reaction of 4-(pyrrolidin-1-yl)benzylamine with methylamine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Acid catalysts like hydrochloric acid are used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})aminehydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(pyrrolidin-1-yl)benzonitrile: A compound with a similar pyrrolidine ring structure but with a nitrile group instead of a methylamine group.
2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol: Another compound featuring a pyrrolidine ring and phenyl group but with different functional groups.
Uniqueness
Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})aminehydrochloride is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H19ClN2 |
|---|---|
Peso molecular |
226.74 g/mol |
Nombre IUPAC |
N-methyl-1-(4-pyrrolidin-1-ylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H18N2.ClH/c1-13-10-11-4-6-12(7-5-11)14-8-2-3-9-14;/h4-7,13H,2-3,8-10H2,1H3;1H |
Clave InChI |
RIKLJEFVJGNZCA-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CC=C(C=C1)N2CCCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



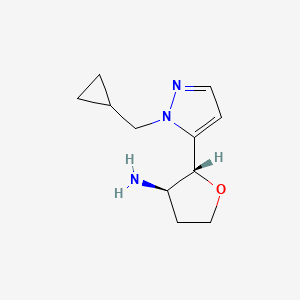
![2-(4-chlorobenzenesulfonamido)-N-[5-(dimethylamino)pyridin-2-yl]-2-phenylacetamide](/img/structure/B13583695.png)
![2-[2-(3-Methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13583698.png)
